

EPZ011989 Hydrochloride: A Technical Guide to its Binding Affinity and Ki Value

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Compound of Interest

Compound Name: EPZ011989 hydrochloride

Cat. No.: B8180834

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Introduction

EPZ011989 is a potent and selective, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27).[3][4] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the binding affinity and Ki value of **EPZ011989 hydrochloride**, including detailed experimental protocols and the relevant biological pathways.

Quantitative Data Summary

The binding affinity and inhibitory activity of EPZ011989 have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: Biochemical Activity of EPZ011989

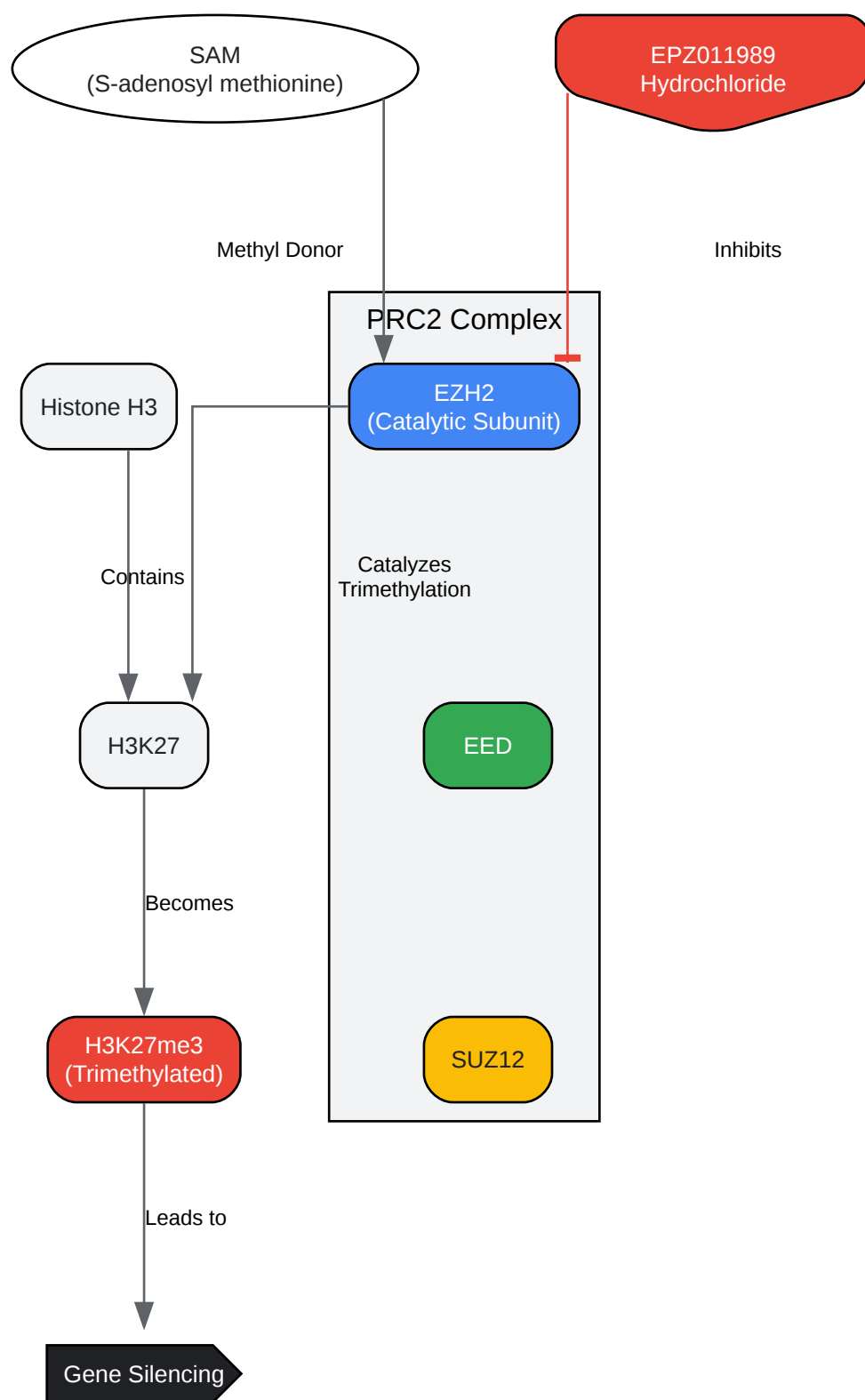
Parameter	Target	Value	Assay Type
Ki	Wild-type EZH2	<3 nM	Biochemical Assay
Ki	Mutant EZH2 (Y646F)	<3 nM	Biochemical Assay
Selectivity	EZH1 vs EZH2	>15-fold	Biochemical Assay
Selectivity	Other HMTs vs EZH2	>3000-fold	Biochemical Assay

Table 2: Cellular Activity of EPZ011989

Parameter	Cell Line	Value	Assay Type
IC50 (H3K27me3 reduction)	WSU-DLCL2	94 nM	ELISA
IC50 (antiproliferative)	WSU-DLCL2	385 nM	Proliferation Assay

Signaling Pathway

EZH2 functions as the catalytic core of the PRC2 complex, which also includes the core components EED and SUZ12. This complex is responsible for the trimethylation of H3K27, a key epigenetic mark associated with gene silencing.



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PRC2 Signaling Pathway and EPZ011989 Inhibition.

Experimental Protocols

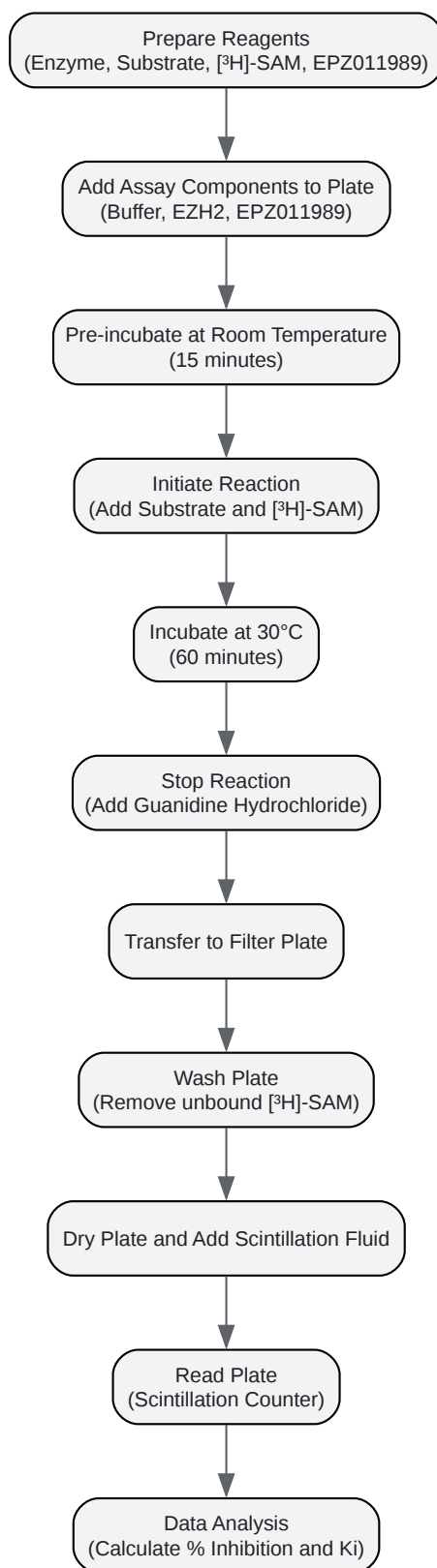
The determination of the K_i value for EZH2 inhibitors like EPZ011989 typically involves a radiometric filter binding assay. This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.

Radiometric EZH2 Filter Binding Assay for K_i Determination

1. Materials and Reagents:

- Enzyme: Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, AEBP2, and RbAp48).
- Substrate: Biotinylated Histone H3 (1-25) peptide.
- Methyl Donor: S-adenosyl-L-[methyl- ^3H]-methionine (^3H -SAM).
- Inhibitor: **EPZ011989 hydrochloride**, serially diluted in DMSO.
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT, 0.01% Tween-20.
- Stop Solution: 5 M Guanidine Hydrochloride.
- Filter Plate: 96-well phosphocellulose filter plate.
- Wash Buffer: 75 mM phosphoric acid.
- Scintillation Fluid: Microscint-20.
- Plate Reader: Scintillation counter.

2. Experimental Workflow:



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Workflow for Radiometric EZH2 Inhibition Assay.

3. Detailed Procedure:

- **Compound Preparation:** Perform a serial dilution of **EPZ011989 hydrochloride** in DMSO, followed by a dilution in assay buffer to achieve the final desired concentrations.
- **Reaction Setup:** In a 96-well plate, add 5 μL of the diluted EPZ011989 or DMSO (for control wells).
- **Enzyme Addition:** Add 10 μL of the PRC2 enzyme solution (final concentration ~ 1 nM) to each well.
- **Pre-incubation:** Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Add 10 μL of a substrate mix containing the H3 peptide (final concentration ~ 0.5 μM) and [^3H]-SAM (final concentration ~ 0.5 μM).
- **Incubation:** Incubate the reaction plate at 30°C for 60 minutes.
- **Reaction Termination:** Stop the reaction by adding 25 μL of the stop solution.
- **Filtration:** Transfer the reaction mixture to a phosphocellulose filter plate. The biotinylated H3 peptide will bind to the filter, while unincorporated [^3H]-SAM will pass through.
- **Washing:** Wash the filter plate three times with the wash buffer to remove any remaining unbound radiolabel.
- **Scintillation Counting:** Dry the plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

4. Data Analysis and K_i Determination:

- Calculate the percentage of inhibition for each concentration of EPZ011989 relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
- Calculate the Ki value using the Cheng-Prusoff equation:

$$K_i = IC_{50} / (1 + ([S] / K_m))$$

Where:

- [S] is the concentration of the substrate (H3 peptide).
- Km is the Michaelis-Menten constant for the substrate.

Conclusion

EPZ011989 hydrochloride is a highly potent inhibitor of EZH2 with a Ki value of less than 3 nM for both wild-type and mutant forms of the enzyme. Its high selectivity and cellular activity make it a valuable tool for studying the biological roles of EZH2 and a promising candidate for the development of targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the accurate determination of its binding affinity and inhibitory constant.

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